

A Technical Guide to the Spectroscopic Data of **tert-Butyl Azidoformate**

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Compound of Interest

Compound Name: *tert-Butyl azidoformate*

Cat. No.: *B086581*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **tert-butyl azidoformate**. The information presented herein is intended to support research and development activities where this reagent is employed.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **tert-butyl azidoformate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Solvent
1.51 ppm	Singlet	CCl_4

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ)	Carbon Assignment	Solvent
157.0 ppm	$\text{C}=\text{O}$ (Carbonyl)	CDCl_3
83.5 ppm	$\text{C}(\text{CH}_3)_3$	CDCl_3
28.0 ppm	$\text{C}(\text{CH}_3)_3$	CDCl_3

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment	Solvent/Method
2170, 2120	N ₃ (Azide) stretch	CCl ₄
1760, 1735	C=O (Carbonyl) stretch	CCl ₄

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on established laboratory practices and the synthesis and characterization of **tert-butyl azidoformate**.

Synthesis of tert-Butyl Azidoformate

A common method for the preparation of **tert-butyl azidoformate** involves the reaction of tert-butyl carbazate with a nitrosating agent, followed by treatment with an azide source. A detailed procedure can be found in Organic Syntheses.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

- **Sample Preparation:** A sample of **tert-butyl azidoformate** (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry 5 mm NMR tube.[2][3][4] The solution should be homogeneous and free of any particulate matter.[5]
- **Instrument Parameters:** The NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
 - ¹H NMR: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal intensity. A longer acquisition time or a higher sample

concentration is usually required due to the lower natural abundance and sensitivity of the ^{13}C isotope.[4]

- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Liquid Sample IR Spectrum Acquisition

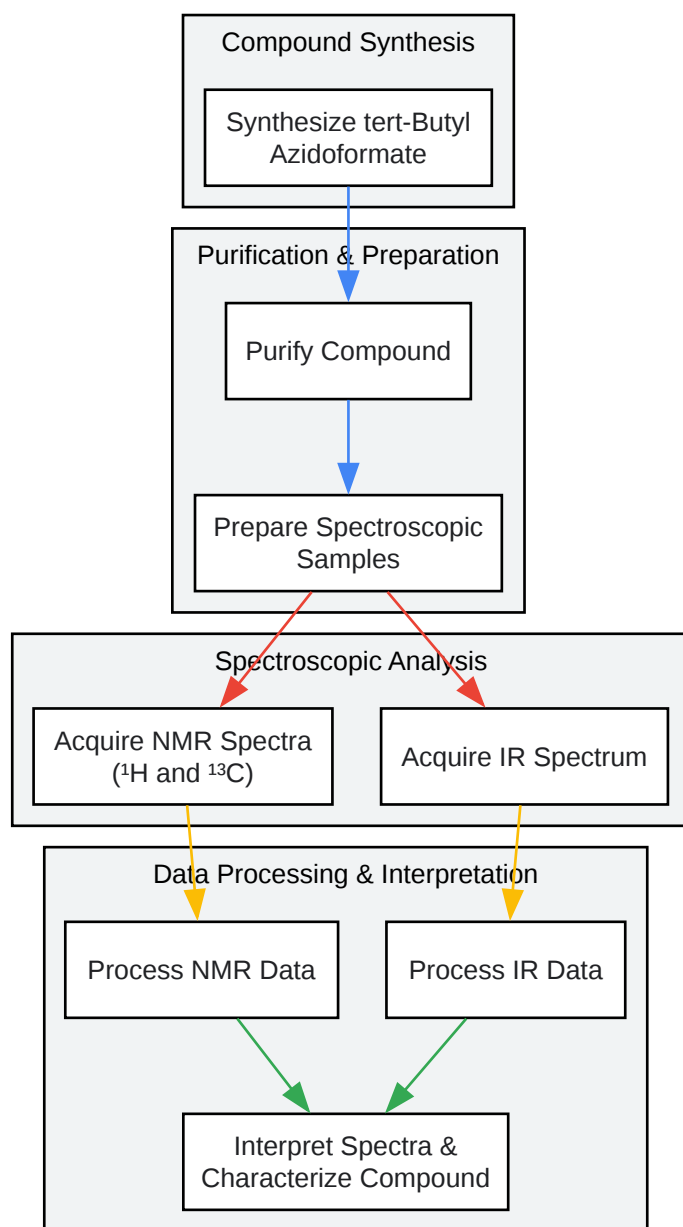
- Sample Preparation: As **tert-butyl azidoformate** is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[6][7][8][9][10] Alternatively, a solution in a suitable solvent (e.g., CCl_4) can be prepared and placed in a liquid IR cell.[8]
- Instrument Parameters: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates or the solvent-filled cell is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Data Interpretation and Visualization

The spectroscopic data are consistent with the molecular structure of **tert-butyl azidoformate**. The singlet in the ^1H NMR spectrum corresponds to the nine equivalent protons of the tert-butyl group.[1] The ^{13}C NMR shows the expected signals for the carbonyl carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group. The IR spectrum displays strong characteristic absorption bands for the azide and carbonyl functional groups.[1]

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like **tert-butyl azidoformate** is illustrated in the following diagram.



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Caption: General workflow for spectroscopic analysis.

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